![molecular formula C7H5ClN2 B101172 7-chloro-1H-benzo[d]imidazole CAS No. 16931-35-4](/img/structure/B101172.png)
7-chloro-1H-benzo[d]imidazole
Overview
Description
7-chloro-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 7th position of the benzimidazole ring system may influence the chemical reactivity and biological properties of the compound.
Synthesis Analysis
The synthesis of benzimidazole derivatives can be achieved through various methods. One approach involves the reaction of (hetero)aromatic ortho-diamines or ortho-aminothiophenol with aldehydes, promoted by chlorotrimethylsilane in DMF, followed by oxidation with air oxygen . Another method for synthesizing benzo[d]imidazole derivatives is a solvent-free reaction, which includes heating a mixture of acenaphthoquinone, a benzil, and ammonium acetate . Additionally, a series of 2-phenyl-1H-benzo[d]imidazole-4,7-diones were synthesized and tested for their biological activity, indicating the versatility of synthetic approaches for this class of compounds .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be complex and diverse. For instance, the crystal structure of a related compound, 2-(p-chlorophenyl)-5,8-dihydro-spiro[imidazo[2,1-b]benzo[d]thiazole-7(6H),1′-cyclohexane], was determined by X-ray diffraction, revealing an essentially planar part formed by the five-membered thiazole ring and imidazole ring . This suggests that the molecular structure of this compound could also exhibit planarity in certain parts of the molecule, which may affect its chemical and biological interactions.
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions due to their reactive sites. The synthesis methods mentioned indicate that these compounds can be formed through reactions involving condensation, cyclization, and oxidation . The presence of substituents such as chlorine atoms can further influence the reactivity, potentially leading to selective reactions at specific positions on the benzimidazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. While specific data on this compound is not provided, related compounds exhibit properties such as solubility in certain solvents, melting points, and stability under various conditions. The introduction of a chlorine atom can affect these properties by altering the electron distribution and molecular interactions within the compound and with its environment.
Scientific Research Applications
Anticancer Properties
7-Chloro-1H-benzo[d]imidazole derivatives have been extensively studied for their potential anticancer properties. Research has demonstrated promising activity against various human cancer cell lines, including breast, lung, colon, and ovarian cancers. For instance, specific derivatives like compounds 7b, 7c, 7g, and 7i showed notable efficacy compared to standard controls like Etoposide in inhibiting cancer cell proliferation (Edukondalu et al., 2021). Furthermore, other studies have synthesized benzimidazole derivatives that exhibited significant cytotoxic activities against hepatocarcinoma cells and had reduced toxicity against non-cancerous human hepatocytes (Gu et al., 2017).
Antimycotic and Antifungal Activity
Several studies have explored the antimycotic and antifungal properties of this compound derivatives. For example, research into the synthesis and antimycotic activity of such compounds has led to the development of potent antifungal agents like Sertaconazole (Raga et al., 1992). Another study reported the therapeutic efficacy and safety of Sertaconazole in the treatment of Pityriasis versicolor, demonstrating its effectiveness and safety profile (Nasarre et al., 1992).
Anti-Malarial Activity
The potential of this compound derivatives in anti-malarial applications has also been explored. A study on novel thiosemicarbazone derivatives containing the benzimidazole moiety revealed good in vitro antimalarial activity among the synthesized compounds (Divatia et al., 2014).
Antitubercular Properties
Investigations into the antitubercular activity of 1H-benzo[d]imidazole derivatives have shown that these compounds exhibit antitubercular activity in vitro and are not toxic to human cells. These derivatives have been found to affect the MmpL3 in Mycobacterium tuberculosis, which is crucial for the pathogen's survival (Korycka-Machala et al., 2019).
Anticorrosive Applications
Additionally, benzimidazole derivatives have been assessed for their corrosion inhibition properties. Studies have shown that these compounds, including this compound derivatives, can effectively inhibit corrosion in certain environments, making them valuable in industrial applications (Chaouiki et al., 2020).
Future Directions
Benzimidazole derivatives, including “7-chloro-1H-benzo[d]imidazole”, have potential applications in medicinal chemistry and drug discovery . Future research could focus on exploring these applications further, as well as developing efficient synthesis methods and studying the compound’s physical and chemical properties in more detail .
Mechanism of Action
Target of Action
7-Chloro-1H-benzo[d]imidazole is a derivative of imidazole, a heterocyclic compound that is known to interact with various biological targets . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some imidazole derivatives have been found to inhibit the function of certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved .
Biochemical Pathways
Given the potential anticancer activity of this compound, it may be involved in pathways related to cell proliferation and apoptosis
Pharmacokinetics
It is known that imidazole derivatives are generally highly soluble in water and other polar solvents, which could influence their bioavailability .
Result of Action
Given its potential anticancer activity, it may induce cell cycle arrest, apoptosis, or other changes in cancer cells
Action Environment
The action of this compound, like that of many other drugs, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the drug, and the temperature . .
properties
IUPAC Name |
4-chloro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYPMOKNVPZWKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507111 | |
Record name | 4-Chloro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16931-35-4 | |
Record name | 4-Chloro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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